Urechistachykinin I

描述

属性

IUPAC Name |

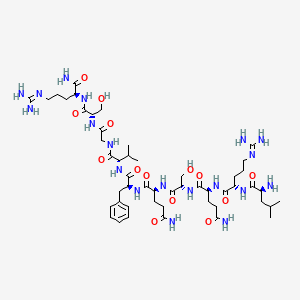

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H85N19O14/c1-25(2)20-28(51)41(76)64-30(13-9-19-60-50(57)58)42(77)65-32(15-17-37(53)73)44(79)68-35(24-71)47(82)66-31(14-16-36(52)72)43(78)67-33(21-27-10-6-5-7-11-27)45(80)69-39(26(3)4)48(83)61-22-38(74)62-34(23-70)46(81)63-29(40(54)75)12-8-18-59-49(55)56/h5-7,10-11,25-26,28-35,39,70-71H,8-9,12-24,51H2,1-4H3,(H2,52,72)(H2,53,73)(H2,54,75)(H,61,83)(H,62,74)(H,63,81)(H,64,76)(H,65,77)(H,66,82)(H,67,78)(H,68,79)(H,69,80)(H4,55,56,59)(H4,57,58,60)/t28-,29-,30-,31-,32-,33-,34-,35-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFCWEFJWLZUIJ-RAUUPGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H85N19O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1176.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149097-03-0 | |

| Record name | Urechistachykinin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

What is the amino acid sequence of Urechistachykinin I?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin I is a neuropeptide belonging to the tachykinin family, first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Like other tachykinins, it is characterized by a conserved C-terminal amino acid sequence and plays a role in a variety of physiological processes. This technical guide provides a detailed overview of the amino acid sequence, biological activities, and signaling mechanisms of this compound, intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Amino Acid Sequence

The primary structure of this compound has been determined through direct peptide sequencing and confirmed by cDNA cloning. The amino acid sequence is as follows:

H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂ [1]

This sequence reveals the characteristic C-terminal motif of invertebrate tachykinin-related peptides, which is crucial for its biological activity.

Biological Activity and Quantitative Data

This compound exhibits a range of biological activities, primarily related to muscle contraction and antimicrobial effects. While specific quantitative data such as EC₅₀ and MIC values are not extensively reported in the available literature, its qualitative effects have been documented.

| Biological Activity | Description | Quantitative Data |

| Myotropic Activity | This compound induces contractile action on the inner circular body-wall muscle of Urechis unicinctus. It also potentiates spontaneous rhythmic contractions of the cockroach hindgut, a common bioassay for tachykinin activity. | Specific EC₅₀ values for muscle contraction are not readily available in the cited literature. |

| Antimicrobial Activity | This compound has been shown to possess antimicrobial effects.[2] The proposed mechanism involves disruption of the cell membranes of microorganisms. | Specific Minimum Inhibitory Concentration (MIC) values against various microbial strains are not detailed in the primary literature.[2][3] |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process combining classical biochemical techniques with modern molecular biology approaches.

Peptide Isolation and Sequencing Workflow

The initial isolation and sequencing of this compound followed a general workflow for neuropeptide discovery.

1. Tissue Extraction:

-

Starting Material: Ventral nerve cords were dissected from the echiuroid worm, Urechis unicinctus.

-

Homogenization: The tissue was homogenized in an acidic medium (e.g., acetone or methanol/water/acetic acid mixtures) to extract peptides and precipitate larger proteins.

-

Centrifugation: The homogenate was centrifuged to pellet cellular debris, and the supernatant containing the crude peptide extract was collected.

2. Chromatographic Purification:

-

Ion-Exchange Chromatography: The crude extract was first fractionated using ion-exchange chromatography to separate peptides based on their net charge.

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity were further purified by reverse-phase HPLC. This technique separates peptides based on their hydrophobicity, yielding a highly purified sample of this compound.

3. Amino Acid Sequencing:

-

Edman Degradation: The amino acid sequence of the purified peptide was determined using automated Edman degradation, a method that sequentially removes amino acid residues from the N-terminus of the peptide for identification.

-

Mass Spectrometry: While not explicitly detailed in the initial discovery, mass spectrometry is a complementary technique often used to confirm the molecular weight of the peptide and verify the amino acid sequence.

cDNA Cloning and Sequence Confirmation

The amino acid sequence of this compound was subsequently confirmed by molecular cloning techniques.

1. RNA Extraction and cDNA Synthesis: Total RNA was extracted from the ventral nerve cords of Urechis unicinctus, and mRNA was isolated. This mRNA was then used as a template for reverse transcriptase to synthesize complementary DNA (cDNA).

2. PCR Amplification and Cloning: Degenerate primers, designed based on the known amino acid sequence of this compound, were used to amplify the corresponding cDNA sequence via the polymerase chain reaction (PCR). The resulting PCR products were then cloned into a suitable vector for sequencing.

3. DNA Sequencing and Analysis: The cloned cDNA inserts were sequenced, and the nucleotide sequence was translated to deduce the amino acid sequence of the Urechistachykinin precursor protein. This confirmed the sequence of the mature this compound peptide.[1]

Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR).[4] The activation of this receptor initiates a downstream signaling cascade that leads to a physiological response, primarily through the mobilization of intracellular calcium.[4]

The signaling pathway is initiated by the binding of this compound to its receptor on the cell surface. This binding event induces a conformational change in the receptor, which in turn activates an associated heterotrimeric G-protein of the Gq/11 family. The activated Gα subunit then stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, ultimately leading to a cellular response such as muscle contraction.

References

- 1. Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel tachykinin-related peptide receptor. Sequence, genomic organization, and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Urechistachykinin I from Urechis unicinctus: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Urechistachykinin I (Uru-TK I), a tachykinin-related neuropeptide from the marine spoon worm, Urechis unicinctus. This document is intended for researchers, scientists, and drug development professionals interested in the methodologies for isolating and characterizing novel neuropeptides and understanding their physiological roles.

Introduction

Tachykinins are a family of neuropeptides that share a conserved C-terminal amino acid sequence and are involved in a wide range of biological processes. While extensively studied in vertebrates, research into invertebrate tachykinins has revealed a diverse array of these peptides with varied functions. This compound and II were the first tachykinin-related peptides to be isolated from the echiuroid worm, Urechis unicinctus.[1] These peptides exhibit contractile activity on the inner circular body-wall muscle of the animal.[1] Subsequent molecular cloning studies have revealed that the precursor protein for urechistachykinins encodes for seven distinct tachykinin-related peptides.

This guide details the experimental procedures for the extraction, purification, and characterization of this compound, and provides an overview of its known signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Amino Acid Sequence and Molecular Weight of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 | [1] |

| Molecular Weight (monoisotopic) | 1149.6 g/mol | Calculated |

Experimental Protocols

The following sections provide a detailed description of the methodologies for the isolation and characterization of this compound from the ventral nerve cords of Urechis unicinctus.

Tissue Extraction

A detailed protocol for the initial extraction of neuropeptides from the ventral nerve cords is outlined below.

Materials:

-

Ventral nerve cords of Urechis unicinctus

-

Acetone

-

0.1 M Acetic Acid

-

Homogenizer

-

Centrifuge

-

Lyophilizer

Protocol:

-

Dissect and collect ventral nerve cords from Urechis unicinctus.

-

Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until use.

-

Weigh the frozen tissue and place it in a pre-chilled homogenizer.

-

Add cold acetone to the homogenizer (10 mL per gram of tissue).

-

Homogenize the tissue until a fine suspension is obtained.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and re-extract the pellet with 0.1 M acetic acid.

-

Centrifuge again at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the peptide extract.

-

Lyophilize the supernatant to obtain a crude peptide powder.

Purification of this compound

The crude peptide extract is subjected to a multi-step purification process involving ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC).

Step 1: Ion-Exchange Chromatography

Materials:

-

Lyophilized crude peptide extract

-

SP-Sephadex C-25 column (or equivalent cation exchange resin)

-

Equilibration Buffer: 0.1 M pyridine-formate buffer, pH 4.0

-

Elution Buffer: 2.0 M pyridine-formate buffer, pH 4.0

-

Fraction collector

Protocol:

-

Dissolve the lyophilized crude extract in a minimal volume of equilibration buffer.

-

Load the dissolved sample onto the SP-Sephadex C-25 column pre-equilibrated with the equilibration buffer.

-

Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

-

Elute the bound peptides using a linear gradient of the elution buffer (0% to 100%) over several column volumes.

-

Collect fractions using a fraction collector.

-

Assay the fractions for bioactivity using a suitable bioassay, such as the contraction of the Urechis unicinctus body-wall muscle.

-

Pool the active fractions and lyophilize.

Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

-

Lyophilized active fraction from ion-exchange chromatography

-

C18 RP-HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

-

HPLC system with a UV detector

Protocol:

-

Dissolve the lyophilized active fraction in a small volume of Solvent A.

-

Inject the sample onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.

-

Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 1 mL/min.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peaks corresponding to this compound.

-

Verify the purity of the collected fraction by re-injecting a small aliquot onto the same column under the same conditions.

-

Lyophilize the purified peptide.

Structural Characterization

The primary structure of the purified this compound is determined using a combination of Edman degradation and mass spectrometry.

Step 1: Edman Degradation Sequencing

Materials:

-

Purified this compound

-

Automated protein sequencer

Protocol:

-

Subject the purified peptide to automated Edman degradation to determine the amino acid sequence from the N-terminus.

Step 2: Mass Spectrometry

Materials:

-

Purified this compound

-

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or Electrospray ionization (ESI) mass spectrometer

Protocol:

-

Determine the molecular weight of the intact peptide using mass spectrometry to confirm the result from the amino acid sequence and to identify any post-translational modifications, such as C-terminal amidation.

Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR). This interaction initiates an intracellular signaling cascade. Functional analyses have shown that the UTKR, like other tachykinin receptors, activates a calcium-dependent signal transduction pathway.

This compound Signaling Pathway Diagram

Caption: this compound signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound isolation.

Conclusion

This technical guide provides a detailed framework for the discovery and isolation of this compound from Urechis unicinctus. The methodologies described, from tissue extraction to structural characterization, represent a standard approach for the investigation of novel neuropeptides. The elucidation of the this compound signaling pathway through its G-protein coupled receptor highlights the conserved nature of tachykinin signaling across different phyla and provides a basis for further research into the physiological roles of these peptides and their potential as targets for drug development.

References

An In-depth Technical Guide to Urechistachykinin I Precursor Protein and Gene Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Urechistachykinin I (Uru-TK I) precursor protein, its corresponding gene, and expression. Urechistachykinins are a family of invertebrate tachykinin-related peptides (TRPs) that play a significant role as neuropeptides. This document details the molecular characteristics of the precursor, the peptides it encodes, their expression patterns, and the associated signaling pathways, offering valuable insights for research and drug development endeavors.

This compound Precursor Protein and Gene

The this compound precursor protein is a polypeptide that gives rise to multiple bioactive tachykinin-related peptides. In the echiuroid worm, Urechis unicinctus, the cDNA encoding this precursor has been characterized, revealing a novel structure compared to its vertebrate counterparts.

Gene Structure and Encoded Peptides

The gene encoding the this compound precursor is notable for its capacity to produce a diverse array of peptides from a single transcript. Unlike mammalian tachykinin precursors, which typically encode one or two tachykinin peptides, the Urechistachykinin precursor in Urechis unicinctus contains sequences for seven structurally related peptides: this compound to VII (Uru-TK I-VII)[1][2]. This multi-peptide precursor arrangement is a common feature in invertebrates[3]. The maturation of these peptides from the precursor protein involves post-translational cleavage at specific sites, often at dibasic amino acid residues such as Lys-Lys or Lys-Arg[4].

Table 1: Peptides Encoded by the this compound Precursor

| Peptide | Amino Acid Sequence |

| This compound | Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1][2] |

| Urechistachykinin II | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2[1][2] |

| Urechistachykinin III-VII | The precursor encodes five additional Uru-TK-like peptides.[3][5] |

Gene Expression

The expression of the gene encoding the this compound precursor is spatially restricted, indicating a specialized function for its peptide products.

Tissue-Specific Expression

Studies utilizing Northern and Southern blot analyses have demonstrated that the mRNA transcript for the Urechistachykinin precursor is localized specifically within the nerve tissue of Urechis unicinctus[3][4][5]. This finding strongly suggests that the Urechistachykinin peptides function as neuropeptides, playing a role in neural communication and regulation. At present, detailed quantitative expression data for the this compound precursor gene is not extensively available in the public domain.

Urechistachykinin Signaling Pathway

Urechistachykinins exert their biological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR)[4]. The activation of this receptor initiates an intracellular signaling cascade that leads to a physiological response.

Receptor Activation and Second Messenger Cascade

Functional analysis of the UTKR, expressed heterologously in Xenopus oocytes, has shown that it is activated by Urechistachykinins I-V and VII[4]. This activation triggers a calcium-dependent signal transduction pathway [4]. In line with the known mechanisms of other tachykinin receptors, the binding of Uru-TKs to the UTKR is presumed to activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response[6][7]. Some tachykinin receptor signaling pathways have also been shown to involve the modulation of cyclic AMP (cAMP) levels and the activation of the Extracellular signal-regulated kinase (ERK) cascade[8].

Figure 1. Proposed signaling pathway for the Urechistachykinin receptor (UTKR).

Experimental Protocols

The study of the this compound precursor and its products involves a range of molecular and biochemical techniques. Below are generalized protocols for key experiments cited in the literature.

RNA Extraction and Northern Blot Analysis for Gene Expression

This protocol outlines the general steps for detecting specific RNA sequences, such as the Urechistachykinin precursor mRNA, in a sample.

4.1.1. RNA Extraction:

-

Homogenize fresh or frozen nerve tissue from Urechis unicinctus in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to denature proteins and inhibit RNases.

-

Perform an acid-phenol-chloroform extraction to separate RNA from DNA and proteins.

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

4.1.2. Northern Blotting:

-

Separate total RNA (typically 10-20 µg) by electrophoresis on a denaturing agarose gel containing formaldehyde.

-

Transfer the size-fractionated RNA from the gel to a positively charged nylon membrane via capillary action.

-

Immobilize the RNA to the membrane by UV cross-linking or baking.

-

Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites.

-

Hybridize the membrane overnight with a labeled probe specific for the Urechistachykinin precursor mRNA. The probe can be a radiolabeled or non-radioactively labeled DNA fragment, RNA probe (riboprobe), or oligonucleotide.

-

Wash the membrane under stringent conditions to remove unbound probe.

-

Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

Figure 2. Generalized workflow for Northern blot analysis.

Peptide Extraction and Mass Spectrometry for Peptide Identification

This protocol describes the general procedure for identifying the mature Urechistachykinin peptides from tissue extracts.

4.2.1. Peptide Extraction:

-

Dissect and homogenize nerve tissue from Urechis unicinctus in an acidic extraction solution (e.g., acetone or methanol with hydrochloric acid) to precipitate larger proteins and extract smaller peptides.

-

Centrifuge the homogenate to pellet the precipitated material.

-

Collect the supernatant containing the peptides and dry it, for example, by vacuum centrifugation.

-

Resuspend the dried extract in a suitable buffer for further purification.

-

Purify the peptides using techniques such as solid-phase extraction (SPE) and/or high-performance liquid chromatography (HPLC).

4.2.2. Mass Spectrometry:

-

Introduce the purified peptide fraction into a mass spectrometer. Matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) are common ionization techniques.

-

Acquire a mass spectrum (MS) to determine the molecular weights of the peptides in the sample.

-

Select ions of interest (parent ions) corresponding to the predicted masses of the Urechistachykinin peptides for fragmentation.

-

Perform tandem mass spectrometry (MS/MS) to generate fragmentation patterns of the selected parent ions.

-

Analyze the resulting fragmentation spectra to determine the amino acid sequence of the peptides. This can be done manually or using specialized software that matches the experimental spectra to theoretical fragmentation patterns from a protein sequence database.

Figure 3. General workflow for peptide identification using tandem mass spectrometry.

Functional Activity of Urechistachykinins

The bioactive peptides derived from the this compound precursor exhibit physiological activity, particularly on muscle tissue.

Myotropic Activity

This compound and II have been shown to have a contractile effect on the inner circular body-wall muscle of Urechis unicinctus[9]. Furthermore, these peptides potentiate spontaneous rhythmic contractions of the cockroach hindgut, demonstrating their myotropic (muscle-affecting) properties and suggesting a conserved mode of action across different invertebrate species[3][9].

Antimicrobial Potential

In addition to their role as neuropeptides, Urechistachykinins I and II have been reported to exert antimicrobial effects, suggesting a dual function for these peptides[10].

Implications for Drug Development

The Urechistachykinin system, including the peptides and their receptor, presents potential targets for the development of novel therapeutic agents. The conservation of tachykinin signaling pathways across a wide range of species suggests that insights gained from studying the Urechistachykinin system could be applicable to understanding tachykinin function in other organisms, including humans. Tachykinin systems are implicated in a variety of physiological processes and diseases, making them attractive targets for drug discovery. The unique multi-peptide nature of the Urechistachykinin precursor and the specific pharmacology of its receptor may offer opportunities for the design of selective modulators with potential applications in areas such as motility disorders or as novel antimicrobial agents.

Conclusion

The this compound precursor protein and its encoded peptides represent a fascinating example of neuropeptide diversity and function in invertebrates. The localization of its gene expression to nerve tissue, coupled with the myotropic activity of the mature peptides and the characterization of its cognate G-protein coupled receptor, firmly establishes the Urechistachykinin system as a key player in neural signaling in Urechis unicinctus. Further research, particularly in quantifying gene expression and elucidating the specific downstream effectors of the UTKR signaling pathway, will undoubtedly provide deeper insights into the physiological roles of this peptide family and may open new avenues for drug development.

References

- 1. Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coexistence of three tachykinin receptors coupled to Ca++ signaling pathways in intestinal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction and Identification of Three New Urechis unicinctus Visceral Peptides and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of Ca2+ signaling in tachykinin-mediated contractile responses in swine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tachykinin signaling inhibits task-specific behavioral responsiveness in honeybee workers | eLife [elifesciences.org]

- 9. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role and Signaling Mechanisms of Urechistachykinin I in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physiological functions and cellular signaling pathways of Urechistachykinin I (Uru-TK I), a key neuropeptide in invertebrates. Uru-TK I belongs to the tachykinin-related peptide (TKRP) family, which are analogues to the vertebrate tachykinin family of neuropeptides. This document summarizes the current understanding of Uru-TK I, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling cascades to support ongoing research and drug discovery efforts.

Introduction to this compound

This compound and II were first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus[1]. These peptides are part of a larger family of invertebrate tachykinin-related peptides (TKRPs) characterized by a conserved C-terminal amino acid sequence, -Phe-X-Gly-Y-Arg-NH2[2]. The amino acid sequence for this compound is H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2[1][3]. A single precursor protein for urechistachykinins can encode for seven structurally related peptides (Uru-TK I-VII), a feature distinct from mammalian tachykinin precursors which typically encode for only one or two tachykinins[3][4][5]. The primary physiological role identified for Uru-TK I is its myostimulatory activity, particularly in visceral muscles[1][6].

Physiological Functions

The predominant and most well-documented physiological function of this compound is the induction of muscle contraction. This has been observed in both the organism from which it was isolated and in cross-species assays.

-

Contraction of Body-Wall Muscle: In Urechis unicinctus, Uru-TK I elicits a contractile response in the inner circular body-wall muscle[1].

-

Hindgut Contraction: Uru-TK I has been shown to potentiate spontaneous rhythmic contractions of the hindgut in the cockroach, Periplaneta[1]. This myotropic activity on visceral muscles is a common feature of invertebrate TKRPs[2][7].

While direct evidence for other roles of Uru-TK I is limited, the broader family of invertebrate TKRPs is known to be pleiotropic, with functions in the central nervous system, intestines, and in modulating hormone release[6][8]. Given that Uru-TK mRNA is localized in nerve tissue, it is plausible that it plays a role as a neuropeptide beyond muscle modulation[4][5].

Quantitative Data on Myotropic Activity

The following table summarizes the quantitative data available on the contractile activity of this compound and related peptides. These studies typically utilize isolated invertebrate gut tissues to measure the potency of these peptides.

| Peptide | Preparation | Bioassay | Potency (Threshold Concentration) | Reference |

| This compound | Inner circular body-wall muscle of Urechis unicinctus | Isotonic contraction | Not specified | [Ikeda et al., 1993][1] |

| This compound | Hindgut of cockroach (Periplaneta) | Potentiation of spontaneous rhythmic contractions | Not specified | [Ikeda et al., 1993][1] |

| Urechistachykinin II | Hindgut of cockroach (Periplaneta) | Contractile activity | Potent as Uru-TK-like peptides III-VII | [Kawada et al., 2000][5] |

Further research is needed to establish specific EC50 values for this compound on its endogenous receptors.

Signaling Pathway

Urechistachykinins, like other tachykinin-related peptides, exert their effects by binding to G-protein coupled receptors (GPCRs)[2]. The binding of Uru-TK I to its receptor is believed to initiate a conformational change in the receptor, leading to the activation of intracellular signaling cascades. In invertebrates, tachykinin receptors are known to couple to the phospholipase C (PLC) pathway[2][7]. This pathway involves the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to increase intracellular calcium levels and activate protein kinase C, respectively. This cascade ultimately leads to the physiological response, such as muscle contraction.

References

- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic [frontiersin.org]

- 7. Tachykinin-related peptides in invertebrates: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin I (Uru-TK I) is a neuropeptide isolated from the ventral nerve cords of the marine echiuroid worm, Urechis unicinctus.[1][2] As a member of the tachykinin-related peptide family, it shares structural and functional similarities with vertebrate and insect tachykinins, a diverse group of peptides involved in a wide array of physiological processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biochemical properties, physiological functions, and the underlying signaling mechanisms. The information is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Biochemical Properties of this compound

This compound is a decapeptide with the amino acid sequence Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂. It was first isolated and characterized along with a related peptide, Urechistachykinin II.[1] The precursor protein for Urechistachykinins has been identified and is unique in that it encodes seven structurally related peptides, a feature not observed in mammalian tachykinin precursors which typically encode only one or two.

Physiological Functions and Biological Activities

This compound exhibits a range of biological activities, primarily related to muscle contraction and antimicrobial effects.

Myotropic Activity

This compound has been shown to have a contractile action on the inner circular body-wall muscle of its native organism, Urechis unicinctus.[1] Additionally, it potentiates spontaneous rhythmic contractions of the cockroach hindgut, indicating its cross-reactivity with insect tachykinin receptors.[1][2]

Quantitative Data on Myotropic Activity

Antimicrobial Activity

Recent studies have revealed that this compound possesses antimicrobial properties against various microorganisms. This activity is attributed to its ability to disrupt microbial cell membranes.

Quantitative Data on Antimicrobial Activity

Detailed quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad spectrum of bacterial and fungal strains are currently limited in the published literature. Further research is required to establish a comprehensive antimicrobial profile.

The Urechistachykinin Receptor and Signaling Pathway

This compound exerts its effects through a specific G-protein coupled receptor (GPCR) designated as the Urechistachykinin receptor (UTKR).

Receptor Activation and Signaling Cascade

Functional expression of UTKR in Xenopus oocytes has demonstrated that its activation by this compound initiates a calcium-dependent signal transduction pathway. The binding of Uru-TK I to UTKR is believed to activate a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium concentration is a key second messenger that mediates the downstream cellular responses.

Quantitative Data on Receptor Activation

| Ligand | Receptor | Assay System | EC₅₀ (nM) |

| This compound | UTKR | Xenopus oocytes | ~1 |

Note: This EC₅₀ value represents the concentration of this compound required to elicit a half-maximal response in UTKR-expressing Xenopus oocytes.

Signaling Pathway Diagram

References

Localization of Urechistachykinin I in the Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the localization of Urechistachykinin I (Uru-TK I) within the nervous system of the marine spoon worm, Urechis unicinctus. Uru-TK I is a tachykinin-related neuropeptide, a class of molecules known for their diverse neuromodulatory roles across the animal kingdom. This document synthesizes the available data on its distribution, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Introduction to this compound

This compound was first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus[1]. It is part of a larger family of at least seven related peptides (Uru-TK I-VII) that are encoded by a single precursor gene[2]. Like other tachykinins, Uru-TK I is involved in neuronal signaling and has been shown to have contractile effects on body-wall muscle, suggesting a role in motor control[1][3]. Understanding its precise location within the nervous system is crucial for elucidating its physiological functions and for the development of potential pharmacological agents targeting its signaling pathway.

Neuroanatomical Context: The Nervous System of Urechis unicinctus

The nervous system of the adult Urechis unicinctus is characterized by a ventral nerve cord, which serves as the primary site for the localization of this compound[1]. While detailed neuroanatomical maps of the adult worm are not extensively documented in the available literature, studies on the larval stages reveal a more complex organization. The larval nervous system includes a specialized sensory structure known as the apical organ, as well as a ciliary band and abdominal chaetae that are innervated[4][5]. This suggests a degree of centralization and specialization that likely persists and elaborates in the adult form, with the ventral nerve cord representing a key component of the central nervous system.

Localization of this compound

Current data localizes this compound and its associated molecules to the nervous tissue of Urechis unicinctus. The primary evidence comes from the initial isolation of the peptide from the ventral nerve cord and the subsequent analysis of its messenger RNA (mRNA).

Data Presentation

The following table summarizes the known localization of this compound and its precursor mRNA. The data is qualitative, reflecting the nature of the available research.

| Molecule | Method | Tissue/Structure | Location | Reference |

| This compound Peptide | Biochemical Isolation | Nervous System | Ventral Nerve Cord | [1] |

| Urechistachykinin Precursor mRNA | Northern & Southern Blot | Nervous Tissue | Not specified | [6] |

Experimental Protocols

While specific, detailed protocols for the localization of this compound are not published, the following sections provide comprehensive, generalized methodologies for immunohistochemistry and in situ hybridization. These protocols are based on standard practices for neuropeptide localization in marine invertebrates and would serve as a strong starting point for the specific investigation of Uru-TK I in Urechis unicinctus.

Immunohistochemistry (IHC) for this compound Peptide

This protocol is a representative method for localizing the Uru-TK I peptide in tissue sections.

Objective: To visualize the distribution of this compound peptide in the nervous tissue of Urechis unicinctus.

Materials:

-

Urechis unicinctus specimens

-

4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)

-

Sucrose solutions (15% and 30% in PBS)

-

Optimal Cutting Temperature (OCT) compound

-

Cryostat

-

Primary antibody: Rabbit anti-Urechistachykinin I (custom production required)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488)

-

Blocking solution: 5% normal goat serum, 0.3% Triton X-100 in PBS

-

Mounting medium with DAPI

Procedure:

-

Tissue Preparation:

-

Anesthetize and dissect Urechis unicinctus to isolate the ventral nerve cord and surrounding tissues.

-

Fix the tissue in 4% PFA in PBS for 4-6 hours at 4°C.

-

Wash the tissue three times in PBS for 10 minutes each.

-

Cryoprotect the tissue by sequential immersion in 15% sucrose in PBS overnight at 4°C, followed by 30% sucrose in PBS overnight at 4°C.

-

Embed the tissue in OCT compound and freeze at -80°C.

-

Cut 10-20 µm thick sections using a cryostat and mount on charged glass slides.

-

-

Immunostaining:

-

Air dry the slides for 30 minutes at room temperature.

-

Wash the sections three times in PBS for 5 minutes each.

-

Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Incubate in blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody (anti-Uru-TK I) diluted in blocking solution overnight at 4°C in a humidified chamber.

-

Wash the sections three times in PBS for 10 minutes each.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.

-

Wash the sections three times in PBS for 10 minutes each in the dark.

-

-

Mounting and Visualization:

-

Counterstain nuclei by incubating with DAPI for 5 minutes.

-

Mount the coverslip with an appropriate mounting medium.

-

Visualize the sections using a fluorescence microscope.

-

In Situ Hybridization (ISH) for Urechistachykinin mRNA

This protocol provides a method for localizing the mRNA transcript of the Urechistachykinin precursor gene.

Objective: To identify the cells expressing the gene for the Urechistachykinin precursor protein.

Materials:

-

Urechis unicinctus tissue

-

4% Paraformaldehyde (PFA) in DEPC-treated PBS

-

DEPC-treated sucrose solutions

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled RNA probe for Uru-TK precursor mRNA

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate solution

Procedure:

-

Probe Synthesis:

-

Synthesize a DIG-labeled antisense RNA probe corresponding to a unique sequence of the Uru-TK precursor cDNA.

-

-

Tissue Preparation:

-

Prepare tissue sections as described in the IHC protocol, ensuring all solutions and equipment are RNase-free.

-

-

Hybridization:

-

Treat sections with Proteinase K to improve probe penetration.

-

Pre-hybridize the sections in hybridization buffer for 2-4 hours at a calculated hybridization temperature (e.g., 65°C).

-

Hybridize with the DIG-labeled probe in hybridization buffer overnight at the same temperature.

-

-

Washes and Antibody Incubation:

-

Perform stringent washes in saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound probe.

-

Block with a suitable blocking reagent.

-

Incubate with an anti-DIG-AP antibody overnight at 4°C.

-

-

Detection:

-

Wash to remove unbound antibody.

-

Incubate with NBT/BCIP substrate solution in the dark until a colored precipitate develops.

-

Stop the reaction by washing in DEPC-treated water.

-

Mount and visualize using a bright-field microscope.

-

Signaling Pathways and Workflows

This compound Signaling Pathway

Urechistachykinins exert their effects through a G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR). Activation of UTKR by Uru-TK I initiates a calcium-dependent signal transduction cascade.

Caption: Proposed signaling pathway for this compound via its GPCR.

Experimental Workflow for Localization

The following diagram illustrates a typical workflow for localizing this compound, from tissue collection to final analysis.

References

- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a novel cDNA sequence encoding invertebrate tachykinin-related peptides isolated from the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Identification of the neuropeptide precursor genes potentially involved in the larval settlement in the Echiuran worm Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Potent Antimicrobial Potential of the Urechistachykinin Peptide Family: A Technical Guide

For Immediate Release

A comprehensive technical guide released today details the significant antimicrobial properties of the Urechistachykinin (U-TK) peptide family, positioning them as promising candidates for novel antimicrobial drug development. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of U-TK I and II, including their efficacy against a range of pathogens, their mechanism of action, and detailed experimental protocols.

The Urechistachykinin peptides, U-TK I and U-TK II, isolated from the marine spoon worm Urechis unicinctus, have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This guide summarizes the current body of research, presenting key quantitative data, methodologies, and visualizations to facilitate further investigation and development in this critical area of infectious disease research.

Core Findings:

-

Broad-Spectrum Activity: Urechistachykinin I and II exhibit inhibitory effects against a variety of microbial pathogens.

-

Mechanism of Action: The primary antimicrobial mechanism is the disruption of the microbial cell membrane integrity.

-

Structure-Activity Relationship: The antimicrobial efficacy of U-TK II is influenced by specific amino acid residues within its consensus sequence, with hydrophobicity playing a key role.

-

Low Hemolytic Activity: Studies indicate that these peptides display antimicrobial effects at concentrations that are not harmful to human red blood cells, suggesting a favorable therapeutic window.

Introduction

The increasing prevalence of antibiotic-resistant pathogens presents a formidable challenge to global health. The scientific community is in urgent need of novel antimicrobial agents with unique mechanisms of action. The Urechistachykinin peptide family, belonging to the tachykinin-related peptides (TRPs), has emerged as a promising area of research. Initially identified for their neuropeptide functions, these peptides, particularly this compound (U-TK I) and Urechistachykinin II (U-TK II), have been shown to possess potent antimicrobial properties.[1] This technical guide provides a detailed overview of the antimicrobial characteristics of the U-TK peptide family, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of the Urechistachykinin peptides and their analogues has been quantified using Minimum Inhibitory Concentration (MIC) and, in some cases, Minimum Bactericidal Concentration (MBC) assays. The following tables summarize the available data.

Table 2.1: Antimicrobial Activity of this compound and II

| Microorganism | Strain | This compound MIC (µM) | Urechistachykinin II MIC (µM) |

| Gram-positive Bacteria | |||

| Bacillus subtilis | KCTC 1918 | >100 | 12.5 |

| Staphylococcus aureus | KCTC 1928 | >100 | 25 |

| Gram-negative Bacteria | |||

| Escherichia coli | KCTC 1924 | >100 | 50 |

| Salmonella typhimurium | KCTC 1926 | >100 | 50 |

| Fungi | |||

| Candida albicans | KCTC 7965 | 50 | 12.5 |

| Saccharomyces cerevisiae | KCTC 7904 | >100 | 25 |

| Trichosporon beigelii | KCTC 7707 | >100 | 6.25 |

Table 2.2: Antimicrobial Activity of Urechistachykinin II and its Analogues

| Peptide | Sequence | B. subtilis MIC (µM) | S. aureus MIC (µM) | E. coli MIC (µM) | C. albicans MIC (µM) |

| U-TK II | A-A-G-M-G-F -F-G -A-R -NH₂ | 12.5 | 25 | 50 | 12.5 |

| Anal 1 (Phe⁶→Ala) | A-A-G-M-G-A -F-G-A-R-NH₂ | 50 | >50 | >50 | 50 |

| Anal 2 (Gly⁸→Ala) | A-A-G-M-G-F-F-A -A-R-NH₂ | 12.5 | 25 | 50 | 12.5 |

| Anal 3 (Arg¹⁰→Ala) | A-A-G-M-G-F-F-G-A-A -NH₂ | 6.25 | 12.5 | 25 | 6.25 |

Data synthesized from available research.[1]

Hemolytic Activity

A critical aspect of developing antimicrobial peptides for therapeutic use is their selectivity for microbial cells over host cells. The hemolytic activity of Urechistachykinin peptides against human red blood cells (hRBCs) has been evaluated to assess their cytotoxic potential.

Table 3.1: Hemolytic Activity of this compound and II

| Peptide | Concentration (µM) | Hemolysis (%) |

| This compound | 100 | < 5 |

| Urechistachykinin II | 100 | < 5 |

At concentrations effective against various microbes, U-TK I and II show minimal hemolytic activity, indicating a high degree of selectivity.

Mechanism of Action: Membrane Disruption

The primary mechanism by which Urechistachykinin peptides exert their antimicrobial effect is through the disruption of the microbial cell membrane.[1] This is supported by evidence from membrane permeabilization assays.

Propidium Iodide (PI) Influx

The influx of the fluorescent dye propidium iodide, which can only enter cells with compromised membranes, is a key indicator of membrane damage. Studies have shown a dose-dependent increase in PI influx in microbial cells treated with U-TK II and its analogues, correlating with their antimicrobial activity.[1]

Fluorescein Isothiocyanate-Dextran (FD) Leakage

Leakage of larger molecules like FITC-dextran from microbial cells provides further evidence of significant membrane disruption. The pattern of FD leakage caused by U-TK II and its analogues mirrors their antimicrobial potency.[1]

As the primary mechanism appears to be direct membrane permeabilization, no complex intracellular signaling pathways have been identified to be directly triggered by the Urechistachykinin peptides to induce the antimicrobial effect.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of Urechistachykinin peptides.

Peptide Synthesis

Urechistachykinin peptides and their analogues are typically synthesized using the solid-phase peptide synthesis (SPPS) method with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Protocol:

-

Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF.

-

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

-

Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the synthesized peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum concentration of a peptide that inhibits the visible growth of a microorganism.

Protocol:

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Yeast Mold broth for fungi) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Peptide Dilution: Serial twofold dilutions of the peptide are prepared in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: The standardized microbial suspension is added to each well containing the peptide dilutions.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible growth of the microorganism is observed.

This is an alternative method to assess antimicrobial activity.

Protocol:

-

Agar Plate Preparation: A molten, low-eutectic agarose medium is seeded with a standardized concentration of the test microorganism and poured into petri dishes.

-

Well Creation: Small wells are punched into the solidified agar.

-

Peptide Application: A fixed volume of the peptide solution at a specific concentration is added to each well.

-

Incubation: The plates are incubated for a set period to allow for peptide diffusion and microbial growth.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Membrane Permeabilization Assays

Protocol:

-

Cell Preparation: Microbial cells are harvested in the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., PBS) to a specific optical density.

-

Assay Setup: The cell suspension is incubated with propidium iodide.

-

Peptide Treatment: The Urechistachykinin peptide is added to the cell suspension at various concentrations.

-

Fluorescence Measurement: The increase in fluorescence intensity, resulting from PI binding to intracellular nucleic acids upon membrane permeabilization, is monitored over time using a spectrofluorometer.

Protocol:

-

Loading of FD: Microbial cells are loaded with FITC-dextran.

-

Washing: The cells are washed to remove any extracellular FD.

-

Peptide Treatment: The FD-loaded cells are treated with different concentrations of the Urechistachykinin peptide.

-

Measurement of Leakage: The amount of FD released into the supernatant due to membrane damage is quantified by measuring the fluorescence of the supernatant.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described.

References

Urechistachykinin I and its relation to other Urechistachykinins (II-VII).

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Urechistachykinins (Uru-TKs) represent a family of seven tachykinin-related neuropeptides (Uru-TK I-VII) isolated from the echiuroid worm, Urechis unicinctus. These peptides are encoded by a single precursor protein and exhibit a range of biological activities, including potent contractile effects on invertebrate muscle and significant antimicrobial properties. Their actions are mediated through a specific G-protein coupled receptor, the Urechistachykinin receptor (UTKR), which activates a canonical Gq-mediated signaling cascade, leading to intracellular calcium mobilization. This guide provides a comprehensive overview of the Urechistachykinin family, detailing their structures, biological functions, and the experimental methodologies used for their characterization.

Introduction

Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, characterized by a conserved C-terminal motif. In the echiuroid worm, Urechis unicinctus, a unique subfamily of these peptides, the Urechistachykinins, has been identified. The initial discovery isolated and sequenced Urechistachykinin I (Uru-TK I) and Urechistachykinin II (Uru-TK II) from the ventral nerve cords of the organism. Subsequent molecular cloning revealed a single precursor protein that encodes for a total of seven distinct but structurally related peptides, designated Uru-TK I through Uru-TK VII.

These peptides have been shown to play a role in neuromuscular transmission, eliciting contractile responses in the body wall muscle of U. unicinctus and the hindgut of the cockroach. Furthermore, Uru-TK I and II have demonstrated broad-spectrum antimicrobial activity. The biological effects of the Urechistachykinins are transduced by a specific G-protein coupled receptor (GPCR), the Urechistachykinin receptor (UTKR). Functional studies have shown that the UTKR does not exhibit selective affinity for the different Urechistachykinin peptides, responding equivalently to Uru-TKs I-V and VII. This suggests a degree of functional redundancy or a mechanism of action dependent on the localized release and concentration of the peptides.

Urechistachykinin Peptide Family: Structure and Function

The Urechistachykinin family comprises seven peptides with conserved structural features, particularly in their C-terminal regions, which are crucial for receptor binding and activation.

Amino Acid Sequences

The amino acid sequences of the seven Urechistachykinins are presented in Table 1. All peptides share a conserved C-terminal Arg-NH2, which is essential for their biological activity.

| Peptide | Amino Acid Sequence |

| This compound | H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 |

| Urechistachykinin II | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 |

| Urechistachykinin III | H-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 |

| Urechistachykinin IV | H-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 |

| Urechistachykinin V | H-Gly-Phe-Phe-Gly-Ala-Arg-NH2 |

| Urechistachykinin VI | H-Phe-Phe-Gly-Ala-Arg-NH2 |

| Urechistachykinin VII | H-Phe-Gly-Ala-Arg-NH2 |

Table 1: Amino Acid Sequences of Urechistachykinins I-VII.

Biological Activities

The primary biological functions of Urechistachykinins identified to date are their myotropic and antimicrobial activities.

2.2.1. Myotropic Activity

Urechistachykinins I and II have been shown to induce potent contractile responses in the inner circular body-wall muscle of Urechis unicinctus. Furthermore, Uru-TKs I-VII exhibit contractile activity on the hindgut of the cockroach, with a potency comparable to that of Uru-TK II. While specific EC50 values for each peptide on these tissues are not extensively reported in the literature, the equivalent response of the UTKR to multiple Urechistachykinins suggests that their potencies are likely to be in a similar nanomolar range.

2.2.2. Antimicrobial Activity

Urechistachykinins I and II have been reported to possess antimicrobial effects. The precise spectrum of activity and the minimum inhibitory concentrations (MICs) against various bacterial and fungal strains are areas of ongoing research. The proposed mechanism of their antimicrobial action involves the disruption of microbial cell membranes.

The Urechistachykinin Receptor and Signaling Pathway

The physiological effects of Urechistachykinins are mediated by the Urechistachykinin receptor (UTKR), a member of the G-protein coupled receptor superfamily.

Receptor Activation and Signal Transduction

Upon binding of a Urechistachykinin peptide, the UTKR undergoes a conformational change, leading to the activation of an associated heterotrimeric G-protein of the Gq alpha subunit family. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration is a key event that leads to the downstream cellular responses, such as muscle contraction.

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Urechistachykinin I Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and subsequent purification of Urechistachykinin I (Uru-TK I), an invertebrate tachykinin-related neuropeptide. Uru-TK I, originally isolated from the echiuroid worm Urechis unicinctus, is a valuable tool for studying tachykinin signaling pathways and for the development of novel therapeutic agents.[1]

This compound Profile:

| Characteristic | Value |

| Amino Acid Sequence | H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂ |

| Molecular Formula | C₅₀H₈₅N₁₉O₁₄ |

| CAS Number | 149097-03-0 |

I. Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The recommended method for the synthesis of Uru-TK I is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis (SPPS).[2][3] This method offers high efficiency and allows for the straightforward synthesis of the C-terminally amidated peptide.

Experimental Workflow for Uru-TK I Synthesis

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Protocol for Solid-Phase Peptide Synthesis of Uru-TK I

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Preparation:

-

Start with 150-200 mg of Rink Amide resin (substitution level: 0.5-0.7 mmol/g).

-

Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[4]

2. Iterative Amino Acid Coupling Cycle (C-terminus to N-terminus):

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for another 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) to remove excess reagents.

-

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the Uru-TK I sequence, starting from Arginine and ending with Leucine.

3. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide) and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

4. Peptide Precipitation and Collection:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.

Quantitative Data for SPPS of a Decapeptide (Representative)

| Parameter | Expected Value |

| Starting Resin Substitution | 0.6 mmol/g |

| Synthesis Scale | 0.1 mmol |

| Crude Peptide Yield | 70-85% |

| Crude Peptide Purity (by RP-HPLC) | 50-70% |

Note: These values are typical for the synthesis of a decapeptide and may vary depending on the specific sequence and synthesis conditions.

II. Purification of this compound via RP-HPLC

The crude Uru-TK I peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Experimental Workflow for Uru-TK I Purification

Caption: Workflow for the purification of this compound via RP-HPLC.

Detailed Protocol for RP-HPLC Purification of Uru-TK I

1. Sample Preparation:

-

Dissolve the lyophilized crude peptide in a minimal amount of a solution of 50% acetonitrile in water. A small amount of acetic acid or TFA can be added to aid dissolution.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

-

Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 22.5 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of 10-50% Mobile Phase B over 40 minutes is a good starting point. The gradient may need to be optimized for the best separation.

-

Flow Rate: 10-15 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

3. Fraction Collection and Analysis:

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of each fraction using analytical RP-HPLC and confirm the identity and molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

4. Lyophilization:

-

Pool the fractions with the desired purity (>95%).

-

Lyophilize the pooled fractions to obtain the pure Uru-TK I peptide as a white, fluffy powder.

Quantitative Data for RP-HPLC Purification (Representative)

| Parameter | Expected Value |

| Crude Peptide Loading | 50-100 mg |

| Recovery Yield from Purification | 30-50% |

| Final Purity (by Analytical RP-HPLC) | >95% |

Note: Recovery yields can vary significantly based on the purity of the crude material and the optimization of the HPLC method.

III. This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), the Urechistachykinin receptor (UTKR).[1] This interaction initiates a downstream signaling cascade.

Signaling Pathway of the Urechistachykinin Receptor (UTKR)

Caption: Proposed signaling pathway for the this compound receptor.

References

Application Notes and Protocols for Urechistachykinin I Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin I (Uru-TK I) is an invertebrate tachykinin-related peptide isolated from the echiuroid worm, Urechis unicinctus.[1][2][3] Like other tachykinins, it is involved in neuromuscular transmission and other physiological processes. The receptor for Urechistachykinin, designated as the Urechistachykinin receptor (UTKR), has been identified as a G protein-coupled receptor (GPCR).[1][4] Functional studies have shown that upon ligand binding, the UTKR activates a calcium-dependent signal transduction pathway.[4] The development of a robust receptor binding assay is crucial for identifying and characterizing novel ligands that modulate UTKR activity, which can be valuable tools for further research and potential therapeutic development.

These application notes provide a detailed protocol for establishing a radioligand receptor binding assay for this compound, including methods for membrane preparation, saturation binding studies, and competitive binding analysis.

Signaling Pathway of the Urechistachykinin Receptor (UTKR)

The Urechistachykinin receptor (UTKR) is a member of the tachykinin receptor family, which are known to couple to Gq/11 proteins.[5][6] Upon binding of this compound, the receptor undergoes a conformational change, activating the associated G protein. This initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Caption: this compound signaling pathway.

Experimental Protocols

Materials and Reagents

-

Cell Line: A cell line stably expressing the Urechistachykinin receptor (UTKR). Since a commercial UTKR-expressing cell line may not be available, one may need to be generated by transfecting a suitable host cell line (e.g., HEK293, CHO) with a plasmid encoding the UTKR sequence.

-

Radioligand: [¹²⁵I]-Urechistachykinin I. As a commercially available radiolabeled version of this compound is unlikely, custom synthesis is required. This typically involves iodination of a tyrosine or histidine residue in the peptide sequence. If this compound lacks a suitable residue, a tyrosine can be added to the N- or C-terminus.

-

Unlabeled Ligand: this compound (for determining non-specific binding and for competition assays).

-

Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., Sigma-Aldrich P8340).

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, chilled to 4°C.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Gamma counter.

Protocol 1: Membrane Preparation from UTKR-Expressing Cells

-

Culture UTKR-expressing cells to confluency in appropriate culture vessels.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping into ice-cold Membrane Preparation Buffer.

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand.[7][8][9]

-

Prepare serial dilutions of [¹²⁵I]-Urechistachykinin I in Assay Buffer. A typical concentration range would be 0.01 to 10 nM.

-

Set up two sets of tubes for each concentration of radioligand: one for total binding and one for non-specific binding.

-

For non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1 µM).[7][10]

-

Add 50-100 µg of the membrane preparation to each tube.

-

Add the serially diluted [¹²⁵I]-Urechistachykinin I to all tubes.

-

Bring the final volume of each tube to 200 µL with Assay Buffer.

-

Incubate the tubes at room temperature for 60-120 minutes to reach equilibrium. The optimal time and temperature should be determined empirically.

-

Terminate the binding reaction by rapid filtration through glass fiber filters that have been pre-soaked in 0.5% polyethylenimine to reduce non-specific binding.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

-

Analyze the data using non-linear regression analysis to determine Kd and Bmax.

Protocol 3: Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled test compounds that compete with the radioligand for binding to the receptor.[2][11]

-

Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

-

Set up tubes for total binding, non-specific binding, and for each concentration of the test compound.

-

Add a fixed concentration of [¹²⁵I]-Urechistachykinin I to each tube. The concentration should be at or below the Kd value determined from the saturation binding assay.

-

For non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1 µM).

-

Add 50-100 µg of the membrane preparation to each tube.

-

Add the serially diluted test compound to the appropriate tubes.

-

Bring the final volume of each tube to 200 µL with Assay Buffer.

-

Incubate, filter, and wash as described in the saturation binding assay protocol.

-

Measure the radioactivity on the filters using a gamma counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow

The following diagram illustrates the general workflow for conducting a radioligand binding assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moravek.com [moravek.com]

- 8. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its | ClinicSearch [clinicsearchonline.org]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tachykinin receptors bind tachykinins | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Characterizing Urechistachykinin I Activity using In Vitro Muscle Contraction Assays

Introduction